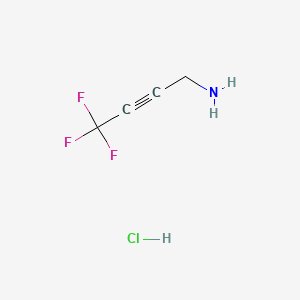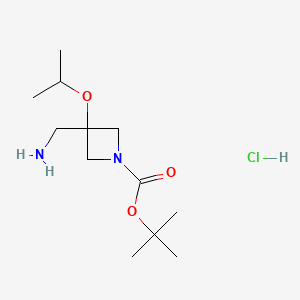
Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the azetidine ring and the introduction of the tert-butyl, aminomethyl, and propan-2-yloxy groups. Common reagents and conditions used in these reactions may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Various protecting groups and reagents such as tert-butyl chloroformate, formaldehyde, and isopropanol may be used.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving azetidine derivatives.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds with similar azetidine rings but different functional groups.
Tert-butyl Esters: Compounds with tert-butyl ester groups but different core structures.
Aminomethyl Compounds: Compounds with aminomethyl groups but different ring systems.
Uniqueness
The uniqueness of Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride lies in its specific combination of functional groups and the azetidine ring, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H25ClN2O3 |
|---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-propan-2-yloxyazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-9(2)16-12(6-13)7-14(8-12)10(15)17-11(3,4)5;/h9H,6-8,13H2,1-5H3;1H |
InChI Key |
TXMWWEZBGQCOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CN(C1)C(=O)OC(C)(C)C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B13471275.png)
![3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B13471276.png)
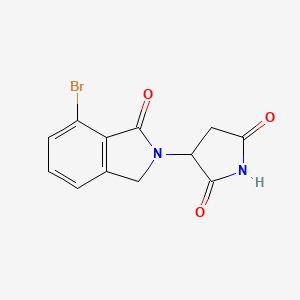
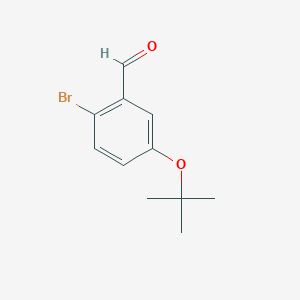
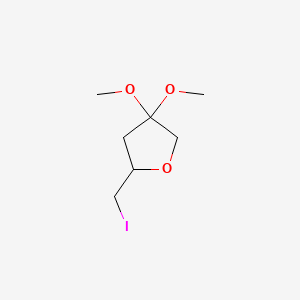
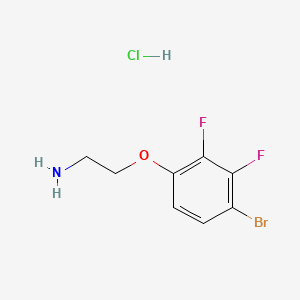
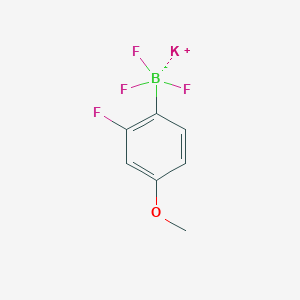
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
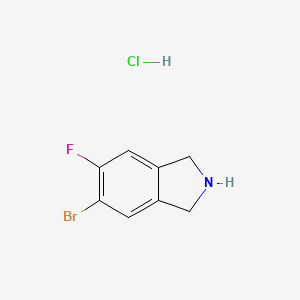
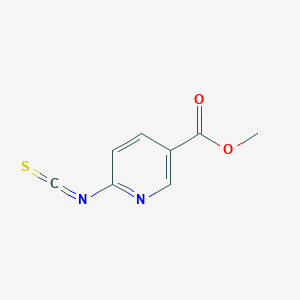
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)
